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Compound of Interest

Compound Name: 3,5-Difluoroanisole

Cat. No.: B031663

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 3,5-
difluoroanisole and its derivatives. By presenting key experimental data from Nuclear
Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible
(UV-Vis) spectroscopy, this document serves as a valuable resource for the identification,
characterization, and quality control of these compounds. Furthermore, a comparison with
other fluorinated anisole isomers is included to highlight the influence of substituent positioning
on spectroscopic outcomes.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3,5-difluoroanisole and related
compounds. This information is crucial for distinguishing between isomers and understanding
the electronic effects of substituents on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The
chemical shifts (8) in tH, 13C, and °F NMR are highly sensitive to the electronic environment of

the nuclei.

Table 1: tH NMR, 8C NMR, and °F NMR Data for 3,5-Difluoroanisole and a Derivative

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b031663?utm_src=pdf-interest
https://www.benchchem.com/product/b031663?utm_src=pdf-body
https://www.benchchem.com/product/b031663?utm_src=pdf-body
https://www.benchchem.com/product/b031663?utm_src=pdf-body
https://www.benchchem.com/product/b031663?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Compound 'H NMR (3, ppm)

3C NMR (9, ppm) 19F NMR (8, ppm)

6.45-6.60 (m, 3H, Ar-

163.5 (dd, J=247, 11
Hz, C-F), 161.2 (t,

3,5-Difluoroanisole J=14 Hz, C-0O), 104.5 -108.5
H), 3.78 (s, 3H, OCH?5)
(dd, J=22, 5 Hz, C-H),
95.9 (t, J=26 Hz, C-H)
) 165.2, 153.1, 150.7,
3,5-Difluoro-4- 7.6 (m, 2H), 4.1 (s, )
144.9, 112.5, 112.3, Not available

methoxybenzoic acid 3H)

62.1

Table 2: Comparison of *H and 3C NMR Data for Difluoroanisole Isomers

Compound

'H NMR (6, ppm)

13C NMR (0, ppm)

3,5-Difluoroanisole

6.45-6.60 (M, 3H), 3.78 (s, 3H)

163.5, 161.2, 104.5, 95.9

7.0-7.2 (m, 1H), 6.8-7.0 (m,

2,5-Difluoroanisole
2H), 3.9 (s, 3H)

158.8, 152.4, 147.2, 115.8,
113.5,105.1, 56.4

7.1-7.2 (m, 1H), 6.9-7.0 (m,

3,4-Difluoroanisole
3H)

151.2, 148.8, 145.7, 117.8,
115.4,105.9, 56.3

1H), 6.8-6.9 (m, 1H), 3.9 (s,

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Table 3: Characteristic Infrared (IR) Absorption Frequencies (cm—1)
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Other
Functional Group Vibration Mode 3,5-Difluoroanisole .
Fluoroanisoles
Aromatic C-H Stretching ~3050-3100 ~3050-3100
Aliphatic C-H (O-CHs)  Stretching ~2850, 2950 ~2850, 2950
Aromatic C=C Stretching ~1620, 1590, 1470 ~1600-1450
C-0-C Asymmetric Stretch ~1290 ~1250-1300
C-F Stretching ~1120, 1330 ~1100-1350
C-H Out-of-plane ) Varies with
Bending ~850 o
bend substitution pattern

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Table 4: Mass Spectrometry Data

Key Fragmentation Peaks

Compound Molecular lon (m/z)

(m/z)
3,5-Difluoroanisole 144 129,101, 75
2,5-Difluoroanisole 144 129, 101, 75
3,4-Difluoroanisole 144 129, 101, 75
4-Bromo-3,5-difluoroaniline 207/209 128, 101

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The position
of the maximum absorption (Amax) is influenced by the aromatic system and its substituents.

Table 5: Ultraviolet-Visible (UV-Vis) Absorption Data
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Compound Class Amax (nm) Solvent
Anisole ~269, 278 Ethanol
Halogenated Anilines 280-320 Ethanol or Methanol

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality,

comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-25 mg of the sample in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs, DMSO-ds) in a 5 mm NMR tube. For 3C NMR, a
higher concentration (50-100 mg) may be required.[1]

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise
ratio. Use tetramethylsilane (TMS) as an internal standard (6 0.00 ppm).

13C NMR: Acquire proton-decoupled spectra to simplify the spectrum to one peak per unique
carbon atom.

19F NMR: Acquire proton-decoupled spectra. A common reference standard is CFCls (6 0.00
ppm).

Fourier Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Liquid): Place a drop of the liquid sample between two KBr or NaCl

plates.

o Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid

sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for
Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly

on the ATR crystal.
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 Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR)
spectrometer, typically in the range of 4000-400 cm~1.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10 ug/mL) in a volatile
organic solvent such as dichloromethane or hexane.[3]

 Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., DB-
5).

e GC Conditions:
o Injector Temperature: 250 °C

o Oven Program: Start at a lower temperature (e.g., 50 °C), then ramp up to a higher
temperature (e.g., 250 °C) to ensure separation of components.

o Carrier Gas: Helium at a constant flow rate.
e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: Scan from m/z 40 to 500.

Ultraviolet-Visible (UV-Vis) Spectroscopy

o Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent
(e.g., ethanol, methanol, or acetonitrile) of a known concentration in a quartz cuvette.[4]

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
e Procedure:

o Record a baseline spectrum with the solvent-filled cuvette in both the sample and

reference beams.

o Replace the solvent in the sample cuvette with the analyte solution.
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o Record the absorption spectrum over the desired wavelength range (typically 200-400 nm
for aromatic compounds).

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and
spectroscopic characterization of a 3,5-difluoroanisole derivative.
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Caption: Experimental workflow for synthesis and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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